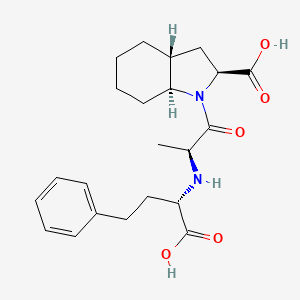
G8Xhq3A39H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TriN-2755 is a synthetic triazene derivative with significant antineoplastic activity. It is characterized by its unique chemical structure, which includes a triazene group as the cytotoxic principle. This compound has demonstrated potent antitumor activity in various human xenograft tumor models, including colon carcinoma, breast cancer, and malignant melanoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
TriN-2755 is synthesized through a series of chemical reactions involving the introduction of the triazene group. The synthetic route typically involves the following steps:
N-Demethylation: This step involves the removal of a methyl group from a precursor molecule.
Alkylation: The introduction of an alkyl group to form the triazene structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, TriN-2755 is produced using large-scale chemical reactors. The reaction conditions are carefully controlled to optimize yield and purity. The compound is then subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
TriN-2755 undergoes several types of chemical reactions, including:
Alkylation: The triazene group in TriN-2755 can alkylate DNA and other macromolecules, leading to DNA cross-links.
Oxidation and Reduction: These reactions can modify the triazene group, affecting its cytotoxic properties.
Substitution: The triazene group can be substituted with other functional groups to modify the compound’s activity.
Common Reagents and Conditions
Alkylating Agents: Used in the synthesis and modification of TriN-2755.
Oxidizing and Reducing Agents: Used to alter the triazene group.
Solvents: Common solvents include dimethyl sulfoxide and polyethylene glycol.
Major Products Formed
The major products formed from the reactions of TriN-2755 include various alkylated DNA adducts and modified triazene derivatives. These products are responsible for the compound’s cytotoxic effects .
Scientific Research Applications
TriN-2755 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of triazene derivatives.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored as a potential therapeutic agent for various cancers, including colon carcinoma, breast cancer, and malignant melanoma.
Industry: Utilized in the development of new antineoplastic agents and as a reference compound in pharmacokinetic studies
Mechanism of Action
TriN-2755 exerts its effects through the following mechanisms:
DNA Alkylation: The triazene group forms highly reactive carbocations that alkylate DNA, leading to DNA cross-links and inhibition of DNA replication and repair.
Apoptosis Induction: The DNA damage caused by TriN-2755 triggers apoptosis, or programmed cell death, in cancer cells.
Molecular Targets: The primary molecular targets of TriN-2755 are DNA and other macromolecules involved in cellular replication
Comparison with Similar Compounds
TriN-2755 belongs to the group of triazene compounds but stands out due to its unique physicochemical properties and potent antineoplastic activity. Similar compounds include:
Dacarbazine: Another triazene derivative used in cancer treatment.
Temozolomide: A triazene compound with similar DNA-alkylating properties.
TriN-2755 is unique in its high hydrophilicity, photostability, and favorable toxicity profile compared to other triazenes .
Properties
CAS No. |
1421747-32-1 |
|---|---|
Molecular Formula |
C20H22N4O5 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[3-[4-[4-(dimethylaminodiazenyl)benzoyl]phenoxy]propanoylamino]acetic acid |
InChI |
InChI=1S/C20H22N4O5/c1-24(2)23-22-16-7-3-14(4-8-16)20(28)15-5-9-17(10-6-15)29-12-11-18(25)21-13-19(26)27/h3-10H,11-13H2,1-2H3,(H,21,25)(H,26,27) |
InChI Key |
VJRVZEJVUUHRRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B10826240.png)



![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10826262.png)



![2-[[(E)-5-[4-(furan-3-yl)phenyl]-3-phenylpent-2-en-4-ynyl]-methylamino]acetic acid](/img/structure/B10826311.png)
![Acetic acid;2-ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;manganese](/img/structure/B10826314.png)
